methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate
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Overview
Description
Methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate is a chemical compound with the molecular formula C12H14N2O5. It is also known by its systematic name, benzoic acid, 4-nitro-3-[[(2S)-2-oxetanylmethyl]amino]-, methyl ester . This compound is characterized by the presence of a nitro group, an oxetane ring, and a benzoate ester, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate involves several stepsThe reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, and oxetane derivatives for the subsequent steps . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the ester group, depending on the reagents and conditions used.
Scientific Research Applications
Methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate can be compared with similar compounds such as:
Methyl 4-nitrobenzoate: Lacks the oxetane ring, making it less versatile in certain chemical reactions.
Methyl 3-aminobenzoate:
Oxetan-2-ylmethylamine: Lacks the benzoate ester, limiting its use in esterification reactions
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its versatility and wide range of applications.
Biological Activity
Methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate (CAS: 2230200-72-1) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Molecular Formula : C12H14N2O5
- Molecular Weight : 266.25 g/mol
- IUPAC Name : methyl (S)-3-(methyl(oxetan-2-yl)amino)-4-nitrobenzoate
- Purity : ≥97%
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific protein interactions relevant to cancer biology. For instance, compounds with similar structures have been shown to disrupt c-Myc–Max dimerization, a critical process in tumorigenesis .
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties by inhibiting cell proliferation in cancer cell lines. In vitro studies have demonstrated that related compounds can induce cell cycle arrest and apoptosis in c-Myc overexpressing cells .
Neuroprotective Effects
There is emerging evidence suggesting that oxetane-containing compounds may possess neuroprotective properties. Studies exploring microtubule stabilization have identified potential leads for treating neurodegenerative diseases, which could be relevant for this compound .
Data Table: Summary of Biological Activities
Case Studies
- Inhibition of c-Myc : A study evaluated the effects of this compound on c-Myc-driven luciferase reporter assays, revealing significant inhibition at micromolar concentrations, suggesting a direct impact on c-Myc transcriptional activity .
- Microtubule Stabilization : Research into similar oxetane derivatives highlighted their ability to stabilize microtubules, which could be leveraged for developing treatments for conditions like human African trypanosomiasis .
Properties
Molecular Formula |
C12H14N2O5 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate |
InChI |
InChI=1S/C12H14N2O5/c1-18-12(15)8-2-3-11(14(16)17)10(6-8)13-7-9-4-5-19-9/h2-3,6,9,13H,4-5,7H2,1H3/t9-/m0/s1 |
InChI Key |
HTYWVEUBCLGQES-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NC[C@@H]2CCO2 |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NCC2CCO2 |
Origin of Product |
United States |
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